molecular formula C15H12O2 B1331179 Methyl 9h-fluorene-1-carboxylate CAS No. 28314-01-4

Methyl 9h-fluorene-1-carboxylate

Cat. No. B1331179
CAS RN: 28314-01-4
M. Wt: 224.25 g/mol
InChI Key: MUFYBTQAVHTRPC-UHFFFAOYSA-N
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Description

“Methyl 9H-fluorene-1-carboxylate” is a chemical compound with the molecular formula C15H12O2 . It is also known by other names such as “Methyl fluorene-9-carboxylate” and "9-FLUORENECARBOXYLIC ACID METHYL ESTER" .


Synthesis Analysis

One method of synthesizing 9-fluorenones, which are related to Methyl 9H-fluorene-1-carboxylate, involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF . This process can yield 9-fluorenones substituted with nitro, halogen, or alkyl groups in high yield and purity .


Molecular Structure Analysis

The molecular structure of “Methyl 9H-fluorene-1-carboxylate” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Structural and Physical Properties

  • Spectroscopic Analysis and Geometry Structure : Methyl 9h-fluorene-1-carboxylate has been studied for its structural properties using various spectroscopic methods. Studies have explored its infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra. The geometry structure parameters of this compound have been obtained using optimization methods and found consistent with X-ray diffraction results. This demonstrates the unsymmetrical positions of substituents in the molecular plane, impacting its chemical and physical properties (Yu & Yan, 1992).

Chemical Reactions and Derivatives

  • Reactivity and Derivative Formation : The compound has been a subject of study in the context of its reactivity and the formation of various derivatives. For instance, research on fluorene derivatives, including methyl fluorene-9-carboxylate, has explored their transformation into other compounds, like 2-nitrophenanthrene, through processes like nitration and acetylation. These studies provide insights into the chemical pathways and potential applications of fluorene derivatives (Bavin, 1960).

Molecular Interactions and Bonding

  • Intramolecular Hydrogen Bonding : Research has shown that certain derivatives of fluorene, such as 9-oxo-9H-fluorene-1-carboxylic acid, can exhibit intramolecular hydrogen bonding. This interaction plays a crucial role in determining the molecular conformation and stacking behaviors, which are essential for understanding and predicting the chemical behavior of these compounds (Coté, Lalancette, & Thompson, 1996).

Applications in Material Science

  • Polymer and Material Science : Methyl 9h-fluorene-1-carboxylate derivatives have been studied for their applications in material science, particularly in the development of conjugated polymers with fluorescence sensing characteristics. These materials are significant for environmental protection, biosensing, and toxin detection in food. For example, polymers derived from fluorene compounds have been prepared and applied in fluorescence detection of various acids and amines, demonstrating their utility in the field of chemosensors (Qian, Zhang, Liu, & Xia, 2019).

Safety and Hazards

Handling of “Methyl 9H-fluorene-1-carboxylate” should be done in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 9H-fluorene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-17-15(16)13-8-4-7-12-11-6-3-2-5-10(11)9-14(12)13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYBTQAVHTRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292056
Record name methyl 9h-fluorene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28314-01-4
Record name NSC80169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 9h-fluorene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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